Enzymatic Reduction Efficiency: KRED‑130 Outperforms Six Commercial Ketoreductases
In a direct head‑to‑head screen of seven NADPH‑dependent ketoreductases for the reduction of the δ‑ketal‑protected 3,5‑dioxohexanoate ester (23) to the corresponding (R)‑3‑hydroxy‑5‑oxohexanoate ester (24), wild‑type KRED‑130 delivered 100% conversion and 99% enantiomeric excess (ee), with an isolated yield of 86% at 32 mmol scale. By contrast, the next best enzyme, KRED‑119, reached only 86% conversion and 3% ee, while the five mutant‑series KRED‑P1/P2 enzymes showed conversions below 10% even though two of them reached 99% ee [1].
| Evidence Dimension | Conversion and enantioselectivity of enzymatic ketone reduction |
|---|---|
| Target Compound Data | KRED‑130: 100% conversion, 99% ee, 86% isolated yield (32 mmol scale) |
| Comparator Or Baseline | KRED‑119: 86% conversion, 3% ee; KRED‑P1‑A04: 2.9% conversion, 99% ee; KRED‑P1‑B02: 5.7% conversion, 25% ee; KRED‑P1‑C01: 9.1% conversion, 22.6% ee; KRED‑P2‑D11: 4.5% conversion, 34.5% ee; KRED‑P1‑H10: >99% conversion, 3% ee; chemical borane reduction: 71% yield, 80% ee |
| Quantified Difference | KRED‑130 conversion exceeds the best alternative (KRED‑119) by 14 percentage pts; ee exceeds KRED‑119 by 96 percentage pts; isolated yield exceeds chiral borane reduction by 15 percentage pts and ee by 19 percentage pts |
| Conditions | Phosphate buffer pH 7, 30 °C, 24 h, NADP⁺/glucose/GDH cofactor recycling; conversion and ee determined by HPLC on chiral stationary phase |
Why This Matters
KRED‑130 is the only enzyme in this panel that simultaneously delivers quantitative conversion, near‑perfect enantioselectivity, and scalable isolated yield, making it the catalyst of choice for procuring enantiopure 3‑hydroxy‑5‑oxohexanoate esters for statin synthesis.
- [1] Tartaggia, S.; Fogal, S.; Motterle, R.; Ferrari, C.; Pontini, M.; Aureli, R.; De Lucchi, O. Chemoenzymatic Synthesis of δ‑Keto β‑Hydroxy Esters as Useful Intermediates for Preparing Statins. Eur. J. Org. Chem. 2016, 3162–3165. (Table 1, entries 1‑7; Scheme 5) View Source
